molecular formula C8H10N2O B2546828 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one CAS No. 21357-23-3

5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one

Cat. No.: B2546828
CAS No.: 21357-23-3
M. Wt: 150.181
InChI Key: RHTHRCHIHDNCNA-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.181. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Reduction Processes

    The compound 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one can be obtained through reduction processes. For instance, the reduction of 1,2-diaryl-4-oxo-4,6,7,8(5H)-tetrahydropyrrolo[3,2-c]azepines with lithium aluminum hydride has been demonstrated (Dager & Terent’ev, 1985).

  • Synthesis Variations

    The compound is also part of broader synthesis methods for related chemical structures. For example, its structural similarities with tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine highlight a range of synthesis pathways (Albright & Du, 2000).

  • Temperature-Dependent Synthesis

    In a more recent study, the synthesis of related compounds like tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones utilizes temperature tuning, demonstrating the versatility of such structures in chemical synthesis (Porashar et al., 2022).

Pharmaceutical and Biological Research

  • Glycine Antagonist Properties

    Compounds structurally related to this compound, like the glycine antagonists synthesized in the study, show significant biological activity, particularly in interactions with glycine receptors (Brehm et al., 1986).

  • Biopharmaceutical Profiling

    The compound is also involved in biopharmaceutical profiling, where its structural variants have been evaluated for drug-like properties. This underscores its potential in the development of medicinal chemistry scaffolds (Muylaert et al., 2014).

  • Potential Antitumor Agents

    Derivatives of the compound have been synthesized as potential antitumor agents, demonstrating the compound's relevance in cancer research. The study highlights its importance in developing new therapeutic agents (Read et al., 1999).

Agricultural and Herbicidal Applications

  • Herbicidal Activities: Compounds structurally related to this compound have been evaluated for their herbicidal activities, suggesting potential applications in agriculture (Wang et al., 2006).

Mechanism of Action

The mechanism of action of “5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one” is not clearly recognized .

Safety and Hazards

The safety and hazards of “5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one” are not clearly recognized .

Future Directions

The future directions of “5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one” are not clearly recognized .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-6-3-5-9-7(6)2-1-4-10-8/h3,5,9H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTHRCHIHDNCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN2)C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21357-23-3
Record name 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one
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